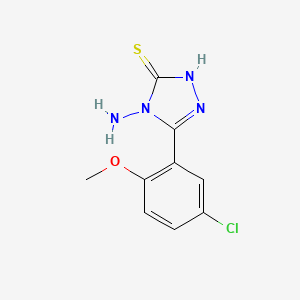

4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various 1,2,4-triazole derivatives has been explored in several studies. For instance, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were prepared by heating thiocarbohydrazide with 3,5-dimethoxy benzoic acid and then treating with substituted benzaldehydes . Another study reported the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (4AHT) and its tautomers, which was found to be energetically feasible at room temperature . Additionally, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was accomplished starting from 4-methoxy benzoic acid using different secondary amines .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been confirmed using various spectroscopic methods. Infrared (IR), Mass, and NMR spectroscopy, along with elemental analysis, were used to confirm the chemical constituents of the synthesized Schiff bases . The bond lengths of 4AHT were found to be in good agreement with crystallographic values, and spectral analyses revealed the dominance of the thione over the thiol form . The structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction techniques and optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The antifungal activity of the Schiff bases was evaluated against Candida albicans, with chloride substituted derivatives showing promising activity . The biological activities of 4AHT were explored theoretically, suggesting its potential as an inhibitor of cyclin-dependent kinase 5 enzyme . The anti-inflammatory and antinociceptive activities of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated, with certain compounds showing appreciable activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated. The Schiff bases were found to be odorless, insoluble in water, and soluble in organic solvents . The inhibition properties of 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors on mild steel in acidic medium were studied, showing good inhibition efficiency . The acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol was investigated, classifying the substances as the 4th class of toxicity according to K. K. Sidorov .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and investigated for their potential in antimicrobial activities. The derivatives, including Schiff base and Mannich base derivatives, have been screened and some displayed good or moderate activities against various microorganisms, indicating their potential in antimicrobial treatments (Bektaş et al., 2007).

Corrosion Inhibition

The compound has been studied for its ability to inhibit corrosion of mild steel in a corrosive environment. Research has shown that this compound demonstrates significant inhibition efficiency against corrosion, suggesting its application in protecting metals from corrosion (Al-amiery et al., 2020).

Molecular Docking Studies

The compound has been part of molecular docking studies to assess its biological potential. These studies help understand the likelihood of interaction with various biological targets, indicating its potential for developing new substances with specific pharmacological activity (Fedotov et al., 2022).

Wirkmechanismus

- Its role involves modulating neurotransmitter release, particularly acetylcholine, and influencing cognitive functions such as learning and memory .

- The compound’s interaction with the receptor results in improved working memory and cognitive function .

- By enhancing cholinergic transmission, this compound counteracts cognitive deficits associated with cholinergic hypofunction .

- Impact on Bioavailability : High bioavailability ensures effective central nervous system penetration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c1-15-7-3-2-5(10)4-6(7)8-12-13-9(16)14(8)11/h2-4H,11H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGKHYQZOWIXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.